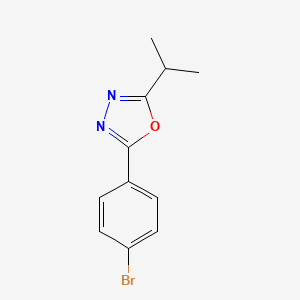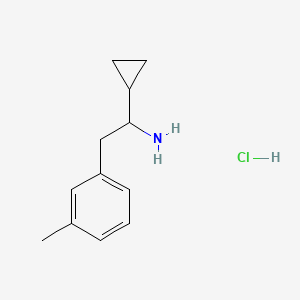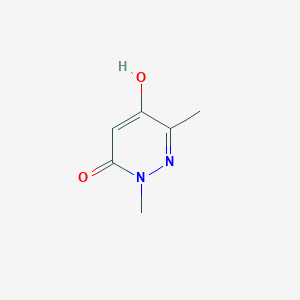
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
Descripción general
Descripción
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one, also known as HDMP, is an organic compound belonging to the pyridazine family. It is a white, odorless, crystalline solid with a melting point of 130 °C and a boiling point of 265 °C. HDMP has a wide range of applications in the scientific research field, including being used as a reagent in the synthesis of other compounds, as a substrate for enzymes, and as a catalyst for chemical reactions.
Aplicaciones Científicas De Investigación
Inhibitors of HCV NS5B Polymerase
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives have been extensively studied as inhibitors of genotype 1 Hepatitis C Virus (HCV) NS5B polymerase. These compounds have demonstrated potential in inhibiting this critical viral enzyme, thus presenting a promising avenue for antiviral drug development. Studies have focused on synthesizing various derivatives, exploring structure-activity relationships (SAR), assessing metabolic stability, and optimizing drug metabolism and pharmacokinetics (DMPK) profiles for these inhibitors (Zhou et al., 2008), (Li et al., 2008), (Zhou et al., 2008), (Sergeeva et al., 2008).
Scaffold for Drug Discovery
The 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one structure is used as a scaffold for creating a variety of substituted and ring-fused pyridazinone systems. This is achieved through sequential nucleophilic aromatic substitution processes, which are significant in the field of drug discovery. The versatility in substitution and ring-fusion allows for the creation of numerous compounds with potential therapeutic applications (Pattison et al., 2009).
Tautomeric Studies
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives have been used in studies to understand tautomeric stability and transformations. These studies are crucial in medicinal chemistry as tautomerism can impact the behavior of drugs in biological systems (Katrusiak & Katrusiak, 2004).
Reactivity Studies
Investigations into the reactivity of 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives have been conducted to understand their behavior under various conditions. These studies are crucial for the synthesis and application of these compounds in pharmaceutical contexts (Coelho et al., 2005).
Antioxidant Activity
Research has explored the potential of 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one derivatives as antioxidants. These studies contribute to understanding how these compounds can mitigate oxidative stress, a factor relevant in various diseases (Puglisi et al., 2012).
Propiedades
IUPAC Name |
5-hydroxy-2,6-dimethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(9)3-6(10)8(2)7-4/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKZWYYOWMTZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


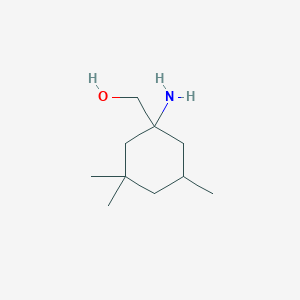
![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B1525505.png)

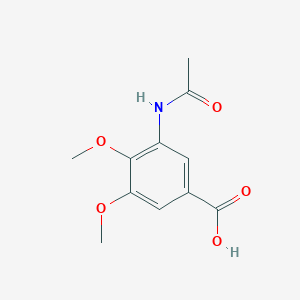
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)
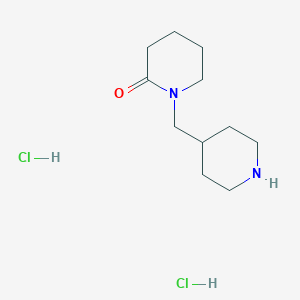
![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1525515.png)
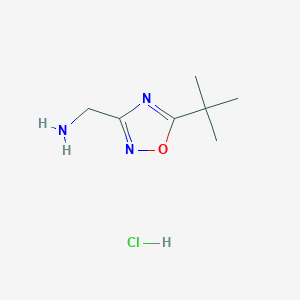
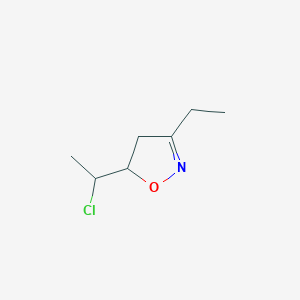
![2-Methyl-3-[(methylsulfanyl)methyl]aniline](/img/structure/B1525522.png)
